3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It is a core unit in many drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide” is not provided in the available literature.Wissenschaftliche Forschungsanwendungen
- Quinoxaline derivatives have shown promise in inhibiting cancer cell growth and proliferation. Researchers explore their potential as antitumor agents due to their ability to interfere with cellular processes involved in cancer progression .
- Quinoxaline compounds, including derivatives of this molecule, exhibit antimicrobial properties. They can target bacteria, fungi, and other pathogens, making them valuable candidates for drug development .
- Some quinoxaline derivatives demonstrate anti-convulsant effects, which could be relevant for managing epilepsy and related conditions .
- Researchers investigate quinoxaline-based compounds as potential anti-tuberculosis agents. Their ability to inhibit mycobacterial growth is of interest in combating this infectious disease .
- Quinoxalines have been explored for their anti-malarial properties. These compounds may interfere with the Plasmodium parasite’s life cycle, offering a new avenue for malaria treatment .
- Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline derivatives could play a role in combating this neglected tropical disease .
- Some quinoxaline-based molecules exhibit anti-HIV activity by targeting viral enzymes or entry processes. These findings contribute to the ongoing fight against HIV/AIDS .
- Quinoxalines may modulate inflammatory responses, making them relevant in conditions like rheumatoid arthritis and other inflammatory disorders .
- Researchers explore the antioxidant potential of quinoxaline derivatives. Antioxidants help protect cells from oxidative stress and may have implications for various health conditions .
- Investigations into quinoxaline compounds include their impact on neurodegenerative diseases like Alzheimer’s. These molecules may influence amyloid aggregation and neuroprotection .
- Quinoxalines have been studied for their effects on glucose metabolism and insulin sensitivity. Their potential as anti-diabetic agents warrants further exploration .
- Although not specifically mentioned in the literature, quinoxaline derivatives could be evaluated for antiviral activity against SARS-CoV-2 or other coronaviruses .
- Dengue virus remains a global health threat. Quinoxaline-based compounds might offer insights into combating dengue infection .
- Quinoxalines may have implications for neurodegenerative disorders like Parkinson’s disease. Their neuroprotective effects are of interest .
- Some quinoxaline derivatives act as antagonists at the 5-HT3 receptor, which is relevant for nausea and vomiting control in chemotherapy and other contexts .
Anti-Cancer & Anti-Proliferative Activity
Anti-Microbial Activity
Anti-Convulsant Activity
Anti-Tuberculosis Activity
Anti-Malarial Activity
Anti-Leishmanial Activity
Anti-HIV Activity
Anti-Inflammatory Activity
Anti-Oxidant Activity
Anti-Alzheimer’s Activity
Anti-Diabetic Activity
Anti-COVID Activity
Anti-Dengue Activity
Anti-Parkinson’s Activity
5HT3 Receptor Antagonist Activity
Anti-Amoebiasis Activity
Eigenschaften
IUPAC Name |
3-methyl-1-oxo-N-quinoxalin-6-yl-4H-isochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-19(11-12-4-2-3-5-14(12)17(23)25-19)18(24)22-13-6-7-15-16(10-13)21-9-8-20-15/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCATUPPVRUPLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.